5-[(2,3-difluorophenyl)sulfanylmethyl]-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. Its structure includes a 2,3-difluorophenylthioether group at position 5 and a methyl group at position 2.
Properties
Molecular Formula |
C13H10F2N4OS |
|---|---|
Molecular Weight |
308.31 g/mol |
IUPAC Name |
5-[(2,3-difluorophenyl)sulfanylmethyl]-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H10F2N4OS/c1-7-16-13-17-8(5-11(20)19(13)18-7)6-21-10-4-2-3-9(14)12(10)15/h2-5H,6H2,1H3,(H,16,17,18) |
InChI Key |
DPNHSUGHQKVMLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CC(=O)N2N1)CSC3=CC=CC(=C3F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by nucleophilic substitution reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-difluorophenyl)sulfanylmethyl]-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyrimidine core can be reduced under specific conditions.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
5-[(2,3-difluorophenyl)sulfanylmethyl]-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazolopyrimidine core can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Triazolopyrimidinone Derivatives
Key Observations:
- Electrochemical Properties : Derivatives like S1-TP (chloromethyl) exhibit redox activity on carbon graphite electrodes, suggesting the target compound’s sulfanylmethyl group may similarly influence electron transfer but with reduced reactivity compared to chloromethyl .
- Antiviral Potential: Lead compounds in share the triazolopyrimidinone core but feature bulkier substituents (e.g., benzazepine), which enhance SARS-CoV-2 Mpro binding affinity. The target compound’s difluorophenyl group may offer steric and electronic advantages for protease inhibition .
- Protein Binding : A chloromethyl analog (IC₅₀ = 28 µM) binds FABP4, indicating that substituent polarity and size critically affect inhibitory potency. The target compound’s sulfanylmethyl group may modulate binding through sulfur-mediated interactions .
Pharmacological and Physicochemical Properties
Table 2: Activity and Property Comparison
Key Observations:
- Enzyme Inhibition : Chloromethyl and benzazepine derivatives show measurable IC₅₀ values, suggesting that the target compound’s sulfanylmethyl group may require optimization for competitive inhibition .
Biological Activity
The compound 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 308.31 g/mol. The structure features a triazolopyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1029520-91-9 |
Antimicrobial Activity
Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. In a study evaluating various triazolo[1,5-a]pyrimidines, derivatives showed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the inhibition of essential enzymes or interference with bacterial cell wall synthesis.
Anticancer Properties
The triazolopyrimidine core is also associated with anticancer activity. Compounds similar to This compound have been studied for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation. In pharmacological tests involving xylene-induced ear edema models, similar compounds exhibited significant anti-inflammatory effects comparable to established drugs like indomethacin . This suggests that This compound may also possess similar properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety can interact with enzymes critical for microbial survival or cancer cell growth.
- Receptor Modulation : It may bind to specific receptors involved in inflammatory responses or cell signaling pathways.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA or inhibit topoisomerases, disrupting cellular replication processes .
Study on Antimicrobial Activity
In a comprehensive study published in PMC, several triazole derivatives were screened for their antimicrobial efficacy. Among them, compounds structurally related to our compound displayed minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against various pathogens .
Evaluation of Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties of triazolo[1,5-a]pyrimidine derivatives revealed that compounds similar to This compound inhibited inflammation significantly in animal models . The peak activity was observed at 4 hours post-administration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
